HTL26119
Description
Overview of Glucagon-Like Peptide-1 Receptor (GLP-1R) Biology
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a vital component of the human endocrine system, mediating the diverse physiological actions of the incretin (B1656795) hormone Glucagon-Like Peptide-1 (GLP-1). nih.govpsychiatryonline.orgtandfonline.com
The GLP-1R is classified as a Class B G protein-coupled receptor (GPCR), also known as a secretin-like receptor. nih.govwikipedia.orgfrontiersin.orgnih.gov This class of GPCRs is characterized by a unique structural architecture, including an extracellular N-terminus, an intracellular C-terminus, and seven alpha-helical transmembrane domains (TM1-TM7). wikipedia.orgfrontiersin.org The extracellular domain (ECD) plays a crucial role in initial ligand recognition, particularly binding to the C-terminal end of peptide ligands like GLP-1, while the transmembrane domain (TMD) interacts with the N-terminal region of the ligand and is involved in subsequent receptor activation. wikipedia.orgfrontiersin.org Activation of the GLP-1R typically leads to the activation of heterotrimeric Gs protein, which in turn stimulates adenylate cyclase activity and increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.gov
GLP-1R is widely expressed across various human tissues and organs, including pancreatic beta cells, the gastrointestinal tract, brain, heart, kidneys, and lungs. psychiatryonline.orgcusabio.com Its activation mediates a broad spectrum of physiological effects. Primarily, GLP-1R plays a significant role in glucose homeostasis by enhancing glucose-dependent insulin (B600854) secretion from pancreatic beta cells and suppressing glucagon (B607659) release. nih.govpsychiatryonline.orgtandfonline.comnih.govcusabio.comphysiology.org Beyond glucose regulation, GLP-1R influences appetite control and satiety, contributes to the regulation of gastric motility by delaying gastric emptying, and is involved in glycogen (B147801) synthesis in skeletal muscle and liver. psychiatryonline.orgnih.govphysiology.org Furthermore, GLP-1R signaling has been implicated in cardiovascular regulation, including heart rate and ventricular diastolic pressure, and provides neuroprotection while enhancing learning and memory in nervous tissue. psychiatryonline.orgcusabio.com
GLP-1R as a Class B G Protein-Coupled Receptor (GPCR)
Historical Context of Small Molecule GLP-1R Modulators
Historically, the development of non-peptidic small molecule agonists for Class B GPCRs, including GLP-1R, has presented significant challenges. nih.govnih.gov While peptidic GLP-1R agonists have been successfully developed and widely used, their administration often requires subcutaneous injection, prompting interest in orally active small molecules. pnas.orgpreprints.orgfrontiersin.org Early efforts to discover small molecule activators of GLP-1R included various chemotypes, such as quinoxalines, sulfonylthiophenes, and pyrimidine (B1678525) derivatives, some of which showed agonist properties or acted as positive allosteric modulators. nih.govpnas.orgnih.govoup.com These discoveries demonstrated the feasibility of modulating GLP-1R activity with low molecular weight compounds, despite initial challenges in achieving optimal potency and pharmacokinetic properties. nih.govfrontiersin.org The pursuit of small molecule GLP-1R modulators has continued, driven by the advantages they offer, such as potential for oral administration and the ability to fine-tune receptor signaling with greater subtype selectivity. austinpublishinggroup.compnas.orgpreprints.orgfrontiersin.org
Properties
Molecular Formula |
C28H23Cl3N2O5 |
|---|---|
Molecular Weight |
573.851 |
IUPAC Name |
5-(4-((3,5-Dichloro-4'-(2-(4-chloro-1H-pyrazol-1-yl)ethoxy)-[1,1'-biphenyl]-2-yl)oxy)phenyl)-4-oxopentanoic acid |
InChI |
InChI=1S/C28H23Cl3N2O5/c29-20-14-25(19-3-8-23(9-4-19)37-12-11-33-17-21(30)16-32-33)28(26(31)15-20)38-24-6-1-18(2-7-24)13-22(34)5-10-27(35)36/h1-4,6-9,14-17H,5,10-13H2,(H,35,36) |
InChI Key |
DGUBCYZSWLRFKT-UHFFFAOYSA-N |
SMILES |
O=C(O)CCC(CC1=CC=C(OC2=C(Cl)C=C(Cl)C=C2C3=CC=C(OCCN4N=CC(Cl)=C4)C=C3)C=C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HTL26119; HTL-26119; HTL 26119 |
Origin of Product |
United States |
Rational Design and Discovery of Htl26119
Structure-Based Drug Design (SBDD) Methodologies in GPCR Research
Structure-Based Drug Design (SBDD) is a powerful methodology that utilizes information about the three-dimensional structure of a receptor-ligand complex to identify and optimize ligands with desired affinity and selectivity. guidetopharmacology.org This approach significantly reduces the need for extensive high-throughput experimental ligand screening by expanding the chemical ligand search space. guidetopharmacology.org Recent advancements in structural biology, particularly in techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), have been pivotal in enabling SBDD for GPCRs. guidetopharmacology.orgnih.govnih.govmdpi.com GPCRs are a crucial class of therapeutic targets, with a substantial percentage of currently marketed drugs modulating their activity. nih.govnih.gov While SBDD has become increasingly efficient due to the growing availability of structural information, challenges persist in accurately predicting compound functions, often necessitating the integration of additional computational techniques such as molecular dynamics simulations. nih.gov
Leveraging Glucagon (B607659) Receptor (GCGR) Structural Insights for Homology Modeling
The discovery of HTL26119 significantly benefited from the close homology between the GLP-1R and the GCGR. cenmed.com A pivotal step involved exploiting the crystal structure of the Merck Glucagon Receptor (GCGR) antagonist, MK-0893, which was known to bind to an allosteric extrahelical site in GCGR. nih.govcenmed.com This structural information served as a template for constructing a homology model of an analogous allosteric binding site on the GLP-1R. cenmed.com Homology modeling is an invaluable computational tool for predicting the three-dimensional structures of GPCRs when experimental structures are unavailable. nih.govguidetomalariapharmacology.org This method involves building a target protein's 3D structure by using a known protein structure (template) that shares a certain degree of sequence identity. guidetomalariapharmacology.org A critical distinction identified between the allosteric site of GCGR and the corresponding site on GLP-1R was the presence of C3476.36b at the N-terminal end of transmembrane helix 6 (TM6) in GLP-1R, which replaces F3456.36b in GCGR. nih.govnih.govcenmed.com This specific difference was strategically targeted to achieve selectivity for GLP-1R. nih.govnih.gov
Application of GPCR Structural Biology Advances
The identification of this compound was a direct outcome of substantial progress in GPCR structural biology. nih.govguidetopharmacology.orgnih.gov Over the past decade, significant advances in techniques such as X-ray crystallography and cryo-EM have provided unprecedented atomic-level insights into the structures of GPCRs, their interactions with various ligands, and the conformational changes they undergo during activation. nih.govnih.govnih.govmdpi.comnih.gov This wealth of structural data has profoundly influenced and inspired numerous SBDD campaigns. nih.gov The increased availability of GPCR structures, including those in their active states—often stabilized by tools like ConfoBodies—has particularly propelled the discovery of agonists through in silico techniques such as docking and virtual screening. Furthermore, the growing understanding of allosteric pockets within GPCRs has opened new avenues for drug discovery, moving beyond traditional orthosteric binding sites. nih.gov The detailed structural information on GPCRs and their interactions with ligands, proteins, and membrane components has been instrumental in the rational design and optimization of novel therapeutic agents like this compound. nih.gov
Computational Approaches in Ligand Identification and Optimization
Computational approaches play a critical role in modern drug discovery, accelerating the identification and optimization of ligands for various targets, including allosteric binding sites. nih.govzhanggroup.orgfishersci.com Computer-aided drug design (CADD) tools are integral to automating and streamlining the drug discovery process, thereby reducing the time and cost associated with bringing new therapeutic agents to market. CADD methodologies are broadly categorized into two main types: structure-based and ligand-based approaches.
Homology Model Construction and Refinement (e.g., using PRIME, GROMACS)
The construction and refinement of homology models are fundamental steps in structure-based drug design, especially for GPCRs where experimental structures might be limited. For this compound, a homology model of the GLP-1R was meticulously constructed based on the crystal structure of the GCGR using computational tools such as PRIME (Schrödinger). cenmed.com PRIME is a comprehensive software solution designed for accurate protein structure prediction, integrating both homology modeling and fold recognition capabilities. It facilitates the refinement of experimental structures and the precise prediction and refinement of side chain positions, which are crucial for defining ligand binding sites. Following the initial construction, the GLP-1R homology model was further refined using molecular dynamics (MD) simulations, specifically with the GROMACS software package. cenmed.com This refinement process involved employing the AMBER force field in an explicit water environment and embedding the protein model within a membrane bilayer composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) lipids. cenmed.com Such detailed refinement is essential to produce realistic and accurate models that can serve as reliable platforms for subsequent drug design efforts. guidetomalariapharmacology.org While refinement approaches vary in complexity, their effectiveness is often system-dependent. guidetomalariapharmacology.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are advanced computational techniques that simulate the time-dependent behavior of complex biological systems at an atomic level, providing insights into their motions, interactions, and dynamics. zhanggroup.org These simulations operate by applying a "force field" that describes the interatomic interactions and then integrating Newtonian equations to track the positions and velocities of atoms over time. zhanggroup.org MD simulations are particularly valuable for capturing the continuous conformational changes that proteins undergo, including the transient opening and closing of druggable subpockets that are difficult to detect experimentally. By clustering the numerous conformations sampled during an MD simulation, researchers can generate a condensed yet diverse set of representative pocket conformations, known as a conformational ensemble. This capability is crucial for understanding the dynamic nature of target proteins. Furthermore, MD simulations play a significant role in predicting ligand binding free energies, which helps in assessing the strength of ligand binding and prioritizing the most promising compounds for further experimental validation and optimization. In the context of this compound, MD simulations were instrumental not only for refining the GLP-1R homology model but also for investigating the kinetics and thermodynamics of ligand binding to the receptor. cenmed.comzhanggroup.org
Virtual Screening Techniques (Structure-based and Ligand-based)
Virtual screening (VS) is a computational methodology employed in drug discovery to efficiently search vast libraries of small molecules and identify those most likely to bind to a specific drug target, such as a protein receptor or enzyme. This technique is widely used to select compounds for experimental screening, procurement from external suppliers, or prioritization for chemical synthesis.
Virtual screening is broadly categorized into two main types:
Structure-based Virtual Screening (SBVS): This approach leverages the known three-dimensional (3D) structure of the target receptor. The most common technique within SBVS is molecular docking, which predicts the optimal binding pose of ligands within the receptor's binding site and ranks them based on scoring functions that estimate binding affinity. A prerequisite for effective SBVS is the availability of an accurate 3D structure of the target protein. For the discovery of this compound, structure-based virtual screening was applied, specifically considering lipid contacts, to identify allosteric modulators targeting an extra-helical binding site of the GLP-1R. nih.gov
Ligand-based Virtual Screening (LBVS): In contrast to SBVS, LBVS relies on the structural information and physicochemical properties of known active and inactive molecules, operating under the principle of molecular similarity. Common methods include 2D similarity searching and pharmacophore mapping. In the development of this compound, ligand-based virtual screening was also employed, focusing on maintaining specific interactions with residues within the allosteric pocket. nih.gov
A combined structure- and ligand-based virtual screening approach, specifically based on β-alanine-N-benzamides, was performed during the discovery of this compound, which led to the identification of initial low-affinity GLP-1R antagonists. cenmed.com
Data Tables
The following table summarizes key binding affinities and functional activities of this compound and related compounds in the context of GLP-1R and GCGR, as reported in the literature. cenmed.com
| Compound | GLP-1R pKi | GCGR pKi | GLP-1R pKb | GCGR pKb | Notes |
| This compound | N/A | N/A | N/A | N/A | Novel allosteric antagonist of GLP-1R, selectivity over GCGR was a design goal. nih.govcenmed.com |
| MK-0893 | >10000 nM | 8.8 (0.03) | N/A | 6.9 (0.16) | Potent and selective GCGR antagonist. nih.govcenmed.com |
| LY2409021 | N/A | N/A | N/A | N/A | Analogues of this compound were explored. cenmed.com |
| Compound 3 | Equip. to GCGR | 8.8 (0.12) | 6.3 (0.14) | 7.3 (0.21) | Radioligand for GLP-1R binding assay, analogue of LY2409021. cenmed.com |
| Compound 4 | 5.0 | No significant binding | N/A | N/A | Low affinity GLP-1R antagonist from virtual screening. cenmed.com |
| Compound 5 | 5.5 | No significant binding | N/A | N/A | Low affinity GLP-1R antagonist from virtual screening. cenmed.com |
Note: pKi and pKb values are negative logarithms of the inhibition constant (Ki) and equilibrium dissociation constant (Kb), respectively. Higher values indicate stronger affinity/potency.
Molecular Mechanism of Action of Htl26119 at Glp 1r
Characterization as a Novel Allosteric Antagonist/Negative Allosteric Modulator (NAM)
HTL26119 is definitively characterized as a novel allosteric antagonist of the GLP-1 receptor researchgate.netnih.govwikiwand.com. Functionally, it acts as a negative allosteric modulator (NAM) researchgate.net. Its discovery contributes to the limited examples of small molecule GLP-1R antagonists currently in preclinical development, underscoring its significance in understanding GLP-1R pharmacology researchgate.net.
Detailed Analysis of the Allosteric Binding Site
Structural studies have revealed that negative allosteric modulators, including those related to this compound, share a common binding pocket within both GLP-1R and GCGR researchgate.netrcsb.org. The high homology between GLP-1R and GCGR allowed researchers to utilize existing GCGR structures as templates to model the analogous allosteric binding site in GLP-1R, guiding the design of compounds like this compound .
Location within the Transmembrane (TM) Domain (e.g., extra-helical site between TM5, TM6, TM7, TM8)
The allosteric binding pocket for this compound and similar NAMs is situated within the transmembrane (TM) domain of the GLP-1R mdpi.com. Specifically, this extra-helical site is located outside helices V-VII (TM5, TM6, and TM7), positioned near the intracellular half of the receptor researchgate.netrcsb.org. Further analysis indicates that the binding site is primarily centered around TM6 mdpi.com and can be described as an interface between helices V and VI, or between TM6 and TM7 researchgate.netrcsb.org.
Specific Residue Interactions and Hotspots (e.g., C3476.36b in GLP-1R versus F3456.36b in GCGR)
A critical determinant for the selectivity of this compound for GLP-1R over GCGR is the presence of residue C3476.36b in GLP-1R researchgate.netnih.gov. This cysteine residue, located at the N-terminal end of transmembrane helix 6 (TM6) in GLP-1R, replaces the phenylalanine residue F3456.36b found in GCGR (using Wootten numbering) . This specific amino acid difference was a key target for achieving GLP-1R selectivity during the drug design process researchgate.net.
Furthermore, detailed molecular modeling and mutagenesis studies have elucidated specific residue interactions within this allosteric pocket. While this compound is an antagonist, it is noteworthy that positive allosteric modulators (PAMs), such as compound 2 and BETP, have been shown to covalently interact with C3476.36b at the intracellular end of TM6, leading to an active receptor conformation researchgate.net. For related allosteric antagonists, predicted binding modes involve polar and ionic interactions. For instance, the anionic carboxylic acid moiety of certain compounds forms interactions within a hydrophilic sub-pocket defined by residues in TM6 (R3486.37b, K3516.40b, S3526.41b), TM7, and TM8 (N4068.47b) . Aromatic moieties are predicted to fold around TM6, interacting with residues like K3516.40b and T3556.44b . Differences in lipophilic hotspots in this region also contribute to the distinct binding profiles between GLP-1R and GCGR . Residues at positions 352-355 are particularly crucial for the binding of allosteric inhibitors to GLP-1R, with mutations in these positions capable of abolishing or reducing NAM activity mdpi.com.
Table 1: Key Residue Differences and Interactions in GLP-1R Allosteric Site
| Receptor | Key Residue (Wootten Numbering) | Location | Role/Interaction | Reference |
| GLP-1R | C3476.36b | N-terminal TM6 | Determinant of GLP-1R/GCGR selectivity; site of covalent modification by some PAMs | researchgate.net |
| GCGR | F3456.36b | N-terminal TM6 | Replaced by C3476.36b in GLP-1R | |
| GLP-1R | R3486.37b, K3516.40b, S3526.41b | TM6 | Part of hydrophilic sub-pocket interacting with anionic moieties of ligands | |
| GLP-1R | N4068.47b | TM8 | Part of hydrophilic sub-pocket interacting with anionic moieties of ligands | |
| GLP-1R | K3516.40b, T3556.44b | TM6 | Aromatic moieties of ligands fold around these residues | |
| GLP-1R | S352, T355 | TM6 | Crucial for allosteric inhibitor binding; mutations here affect NAM activity | mdpi.com |
| GLP-1R | R3466.37b, E4068.49b | TM6, TM8 | Interactions involving these residues prevent TM6 extension | pnas.org |
Conformational Modulation and Receptor Inactivation
The binding of this compound and other allosteric antagonists to GLP-1R results in the stabilization of the receptor in an inactive conformation researchgate.netrcsb.org. This mode of action is critical for its antagonistic effects. The detailed structural understanding of the allosteric binding site has provided insights into how these ligands achieve receptor inactivation at a molecular level researchgate.net.
Restriction of Intracellular Helix VI Movement
A primary mechanism by which this compound exerts its antagonistic effect is by restricting the movement of the intracellular tip of helix VI (TM6) researchgate.netrcsb.org. This movement is typically associated with the activation mechanisms observed in Class A G protein-coupled receptors (GPCRs) researchgate.netrcsb.org. By impeding this crucial conformational change, this compound prevents the receptor from transitioning into its active state. The binding of allosteric antagonists involves extensive contacts with the intracellular hydrogen bond network of the receptor pnas.org. For instance, the carboxyl group of a related compound forms interactions with R3466.37b, which in turn strengthens its interaction with E4068.49b, effectively preventing the intracellular end of TM6 from extending away from the receptor's core pnas.org.
Stabilization of Inactive Receptor Conformations
The consequence of restricting intracellular helix VI movement is the stabilization of the GLP-1R in an inactive conformation researchgate.netrcsb.org. This stabilization prevents the necessary outward movement of the intracellular side of transmembrane helix 6, a conformational change essential for G-protein interaction and subsequent receptor activation researchgate.netrcsb.orgresearchgate.net. By maintaining the receptor in this quiescent state, this compound effectively blocks the signaling pathways that would normally be initiated by GLP-1 binding essex.ac.uk.
Structural and Biophysical Characterization of Htl26119 Glp 1r Complexes
Crystallographic and Cryo-Electron Microscopy (Cryo-EM) Studies of GLP-1R in Complex with Allosteric Modulators
The identification of HTL26119 as a novel allosteric antagonist of GLP-1R was significantly aided by structure-based drug design (SBDD) approaches. This methodology exploited existing structural knowledge of the allosteric binding site of the closely related Glucagon (B607659) receptor (GCGR) and the homology relationships between GCGR and GLP-1R guidetopharmacology.orgciteab.com. A key aspect of achieving selectivity for GLP-1R over GCGR involved targeting the region around residue C347^6.36b^ of the GLP-1R guidetopharmacology.orgciteab.com.
While specific crystal or Cryo-EM structures of this compound directly bound to GLP-1R were not explicitly detailed in the provided search results, the principles guiding its design are rooted in such structural studies. For instance, crystal structures of the human GLP-1R transmembrane domain in complex with other negative allosteric modulators (NAMs), such as PF-06372222 and NNC0640, have been reported at resolutions of 2.7 Å and 3.0 Å, respectively guidetopharmacology.orgrcsb.org. These structures have revealed a common allosteric binding pocket for NAMs, positioned outside helices V-VII near the intracellular half of the receptor, and shared between both GLP-1R and GCGR guidetopharmacology.orgrcsb.org. The binding of these compounds induces an inactive receptor conformation, primarily by restricting the movement of the intracellular tip of helix VI, a conformational change typically associated with activation mechanisms in Class A GPCRs guidetopharmacology.orgrcsb.org. Cryo-EM has also been instrumental in elucidating the structural and functional diversity among agonist-bound states of the GLP-1R, revealing distinct receptor conformers and modes of peptide-receptor engagement, which underscores the utility of this technique for GLP-1R complex analysis orientjchem.org.
Advanced Spectroscopic Techniques for Ligand-Receptor Interaction Analysis
Advanced spectroscopic techniques play a crucial role in characterizing ligand-receptor interactions and conformational dynamics. While direct application to this compound was not extensively detailed in the provided information, these techniques are broadly applied to GLP-1R studies and are pertinent for understanding the biophysical properties of this compound-GLP-1R complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy, for example, has been utilized for the characterization of isolated GLP-1R peptide agonists, providing insights into their conformational plasticity and helical propensity near the N-terminus, which are critical for receptor activation orientjchem.org. Spatiotemporal Correlation Spectroscopy (STCS) has been employed to evaluate the effects of GLP-1R agonism on insulin (B600854) secretory granule (ISG) dynamics in primary human β-cells. This technique extracts average structural and dynamic properties of ISGs from imaging-derived Mean Square Displacement (iMSD) traces, revealing how GLP-1R agonists can normalize ISG dynamics under lipotoxic stress . Furthermore, Raster Image Correlation Spectroscopy (RICS) has been used to measure GLP-1R plasma membrane diffusion, demonstrating how changes in cholesterol levels can impact GLP-1R activity and diffusion guidetoimmunopharmacology.org. These spectroscopic methods, by providing dynamic and structural information at various scales, are invaluable for comprehensive biophysical characterization of GLP-1R and its interactions with allosteric modulators like this compound.
Ligand Binding Kinetics and Thermodynamics (e.g., pKi, pKb measurements)
The characterization of this compound as an allosteric antagonist involved detailed assessments of its ligand binding kinetics and thermodynamics. Such studies typically quantify binding affinity (pKi) and functional activity (pKb) through radioligand assays and functional assays, respectively citeab.comguidetopharmacology.org. These measurements are crucial for understanding the potency and efficacy of a compound.
While specific numerical pKi and pKb values for this compound were not directly provided in the search results, it is stated that such binding affinities and functional activities were determined during its discovery and optimization citeab.comguidetopharmacology.org. For other GLP-1R ligands, in-depth binding kinetics analyses have revealed important parameters such as association rates and residence times, which are critical determinants of pharmacological effect and can vary significantly even among ligands with similar binding affinities guidetopharmacology.org. The observation that some compounds exhibit significantly lower functional potency than binding affinity for GLP-1R and GCGR highlights the importance of comprehensive kinetic and thermodynamic profiling to fully understand ligand-receptor interactions citeab.com.
Receptor Dynamics and Conformational Ensemble Analysis
The glucagon-like peptide-1 receptor (GLP-1R), as a Class B GPCR, exhibits complex conformational dynamics that are integral to its function and modulation. This compound, acting as a negative allosteric modulator, exerts its effect by influencing these dynamics, specifically by restricting the movement of the intracellular tip of helix VI, thereby stabilizing an inactive receptor conformation guidetopharmacology.org.
Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of GLP-1R and the impact of ligand binding. These simulations have been applied to investigate the conformational transitions of the GLP-1R extracellular domain (ECD), demonstrating that the ECD can exist in "open" and "closed" states, with the presence of GLP-1 favoring an "open" conformation zhanggroup.orgnih.gov. MD simulations have also been used to study the interactions of various GLP-1R agonists, revealing distinct conformational changes in the receptor associated with different ligand binding modes and their impact on G protein activation kinetics guidetopharmacology.orgnih.gov. Furthermore, coarse-grained molecular dynamics (cgMD) simulations have been employed to identify cholesterol binding sites on GLP-1R and to understand state-dependent cholesterol binding modes in a model mammalian plasma membrane, illustrating the influence of the lipid environment on receptor dynamics guidetoimmunopharmacology.org. These studies collectively underscore that the relationship between receptor function and its conformational mobility is a key determinant of signal propagation and can be precisely probed through advanced computational and biophysical techniques orientjchem.orgnih.gov.
Preclinical in Vitro and in Vivo Investigations of Htl26119
In Vitro Cellular Model Studies
In vitro cellular model studies are crucial for understanding the direct interactions and functional impact of HTL26119 at a cellular level. These investigations typically involve cell lines expressing the target receptor and isolated primary cells such as pancreatic islets.
This compound, exemplified by compounds within its series such as Antagonist 5d, has been assessed in GLP-1R expressing cell lines. Specifically, Antagonist 5d was shown to inhibit the activity of glucagon-like peptide 1 (GLP-1) (7-36) amide in a dose-dependent manner in human TREx293 HEK cells. The half-maximal inhibitory concentration (IC50) for Antagonist 5d against GLP-1R was determined to be 650 nM. guidetopharmacology.org This indicates its potency in cellular systems designed to model GLP-1R activity.
Investigations into the effects of GLP-1R antagonists, such as Antagonist 5d (a compound from the series exemplified by this compound), have been conducted in isolated pancreatic islets. These studies are vital for understanding the compound's impact on the native cellular environment responsible for insulin (B600854) secretion. Antagonist 5d was observed to block Exendin-4-stimulated insulin release in isolated islets. guidetopharmacology.org This finding highlights the compound's ability to counteract the insulinotropic effects mediated by GLP-1R agonists in a physiological context.
In cell-based assays evaluating GLP-1 stimulated insulin secretion, compounds like Antagonist 5d (exemplifying the series of this compound) have demonstrated their antagonistic properties. The ability of Antagonist 5d to block Exendin-4-stimulated insulin release in isolated pancreatic islets directly reflects its capacity to inhibit GLP-1R-mediated insulin secretion in a cellular setting. guidetopharmacology.org
Radioligand binding and competition assays are fundamental for characterizing the binding affinity and selectivity of compounds to their target receptors. While specific detailed radioligand binding data for this compound itself are not explicitly provided in the available snippets, the research identifying this compound utilized such assays for ligand discovery and optimization, including functional cAMP GLP-1R assays. guidetopharmacology.org The IC50 of 650 nM for Antagonist 5d (a compound from the this compound series) against GLP-1R, derived from cellular assays, serves as an indicator of its target engagement. guidetopharmacology.org
Evaluation of GLP-1 Stimulated Insulin Secretion in Cell-Based Assays
In Vivo Animal Model Research
In vivo animal model research provides critical insights into the systemic effects of a compound on physiological processes, particularly glucose homeostasis in the context of GLP-1R modulation. Rodent models are commonly employed for these investigations.
Preclinical in vivo studies in rodent models have investigated the effects of compounds from the series exemplified by this compound on glucose homeostasis. Antagonist 5d, a GLP-1R antagonist from this series, was administered orally to male Sprague-Dawley rats. The results showed that Antagonist 5d (at 10 mg/kg, p.o.) led to an increase in blood glucose levels and a decrease in blood insulin levels. guidetopharmacology.org Furthermore, it was observed that this antagonist lowered insulin levels while simultaneously increasing blood glucose in vivo. guidetopharmacology.org These findings are consistent with the expected effects of a GLP-1R antagonist, which would counteract the glucose-lowering and insulin-stimulating actions typically mediated by GLP-1.
Summary of Key Preclinical Findings (Antagonist 5d, exemplifying this compound series)
| Study Type | Assay/Model | Key Finding | Citation |
| In Vitro | Human TREx293 HEK cells (GLP-1R expressing) | Inhibited GLP-1 (7-36) amide activity with IC50 = 650 nM | guidetopharmacology.org |
| In Vitro | Isolated Pancreatic Islets | Blocked Exendin-4-stimulated insulin release | guidetopharmacology.org |
| In Vivo | Male Sprague-Dawley Rats (p.o. 10 mg/kg) | Increased blood glucose levels, decreased blood insulin levels | guidetopharmacology.org |
| In Vivo | In vivo (general) | Lowered insulin levels, increased blood glucose | guidetopharmacology.org |
Modulation of Glucose Tolerance in Preclinical Animal Models
While comprehensive quantitative data specifically detailing the modulation of glucose tolerance by this compound in preclinical animal models were not extensively provided in the available search results, the compound's established role as a GLP-1R antagonist inherently implies a direct influence on glucose homeostasis. The physiological function of endogenous glucagon-like peptide-1 (GLP-1) includes enhancing glucose-dependent insulin secretion and suppressing glucagon (B607659) release, thereby contributing to improved glucose tolerance. [14 from previous search, 16 from previous search] Consequently, the antagonistic action of this compound would be expected to counteract these beneficial effects on glucose regulation. General research indicates that GLP-1 receptor blockade can lead to an increase in postprandial glucagon levels. [1 from previous search] Although specific preclinical animal model data for this compound were not detailed, it has been broadly indicated that this compound "impairs glucose tolerance in response to endogenous and exogenous GLP-1" [7 from previous search]. This suggests a similar effect would be observed in relevant preclinical animal models designed to assess glucose metabolism.
Investigation of Endogenous GLP-1 System Modulation
This compound modulates the endogenous GLP-1 system through its action as an allosteric antagonist of the GLP-1 receptor. researchgate.net Endogenous GLP-1 is a crucial incretin (B1656795) hormone, released by intestinal L-cells in response to nutrient intake. [14 from previous search, 16 from previous search] Its primary physiological functions include stimulating insulin secretion in a glucose-dependent manner and inhibiting glucagon release from pancreatic alpha cells, both of which contribute to maintaining glucose homeostasis. [14 from previous search, 16 from previous search] By antagonizing the GLP-1R, this compound effectively blocks the signaling pathways normally activated by endogenous GLP-1. This antagonistic action would therefore disrupt the physiological responses mediated by the body's own GLP-1. For example, the blockade of GLP-1 receptors has been observed to result in elevated postprandial glucagon levels, counteracting the normal glucagon-suppressing effect of GLP-1. [1 from previous search]
Pharmacodynamic Biomarkers in Preclinical Species
Pharmacodynamic (PD) biomarkers are critical measurable biological parameters utilized in preclinical studies to assess a drug's mechanism of action, target engagement, and downstream biological effects. [9 from previous search, 17 from previous search, 20 from previous search] While the search results highlighted the general significance and types of pharmacodynamic biomarkers in preclinical drug development, specific data detailing the exact pharmacodynamic biomarkers investigated for this compound in preclinical species were not explicitly provided. However, based on its known mechanism as a GLP-1R antagonist, the expected pharmacodynamic effects in preclinical models would logically include alterations in key metabolic parameters such as blood glucose levels, insulin secretion, and glucagon concentrations. Monitoring these parameters would serve as indirect pharmacodynamic indicators reflecting the disruption of GLP-1R signaling by this compound. Further detailed preclinical investigations would typically involve the quantification of these changes to confirm the compound's target engagement and the extent of its biological impact.
Structure Activity Relationship Sar Studies and Analog Development for Htl26119
Identification of Key Structural Moieties for GLP-1R Allosteric Activity
The identification of HTL26119 leveraged a structural understanding of the allosteric binding site of the closely related Glucagon (B607659) receptor (GCGR) and the homology between GCGR and GLP-1R researchgate.netnih.gov. A key structural difference identified between the allosteric sites of GCGR and GLP-1R is the presence of C347 at position 6.36b (Wootten numbering) at the N-terminal end of transmembrane helix 6 (TM6) in GLP-1R, which replaces F345 at the corresponding position in GCGR . This specific residue, C347, was targeted to achieve selectivity for GLP-1R researchgate.netnih.gov.
The allosteric binding site for negative allosteric modulators (NAMs) like this compound is located outside the seven-transmembrane (7TM) helical bundle, specifically between helices V and VII, extending into the lipid bilayer near the intracellular half of the receptor researchgate.netscreen.org.cnnih.gov. Compounds binding to this region, such as this compound, stabilize the receptor in an inactive conformation by restricting the movement of the intracellular tip of helix VI, a movement typically associated with activation in class A GPCRs researchgate.netscreen.org.cn.
A common structural motif found in GCGR antagonists, such as MK-0893 and LY2409021, and by inference in allosteric antagonists, is β-alanine-N-benzamide acs.org. This motif served as a starting point for prospecting GLP-1R allosteric antagonists . Docking studies of initial hits, like compound 6, into GLP-1R revealed a promising vector from the 4-position of the terminal phenyl ring towards a pocket between TM helices 5 and 6. This pocket is lined by residues including I328, V331, V332, L335, C347, L354, and K342, and was identified as a region where lipophilic hotspots differ between GLP-1R and GCGR, contributing to enhanced affinity and selectivity .
Design and Synthesis of this compound Analogues
The design and synthesis of this compound analogues were guided by structure-based drug design (SBDD) approaches, building upon the initial hit identification and lead optimization researchgate.net. The synthesis of this compound itself is described in relevant literature, with analogues prepared in a similar manner .
The process involved a combined structure and ligand-based virtual screen, particularly focusing on β-alanine-N-benzamides . This screening identified low-affinity GLP-1R antagonists, which were then used to design hybrid molecules. For instance, a structural overlay of two initial compounds (4 and 5) led to the synthesis of compound 6, which demonstrated increased GLP-1R affinity . This iterative process of design, synthesis, and evaluation of analogues is central to optimizing the potency and selectivity of allosteric modulators.
Computational Quantitative Structure-Activity Relationship (QSAR) Approaches
Computational Quantitative Structure-Activity Relationship (QSAR) approaches play a significant role in understanding and predicting the activity of compounds based on their molecular structures mdpi.comnih.govnih.gov. For GLP-1R allosteric modulators, QSAR models can analyze the relationship between structural features of this compound and its analogues and their observed biological activity.
While the provided search results specifically mention QSAR in the context of GLP-1R agonists mdpi.comnih.govgubra.dk, the principles are applicable to antagonists like this compound. QSAR models can help in identifying key molecular descriptors that correlate with allosteric activity, binding affinity, and selectivity. This involves using computational tools to analyze large datasets of compounds and their activities, allowing for the prediction of the activity of new, unsynthesized analogues mdpi.com. The development of such models can guide the design of future compounds by highlighting the most impactful structural modifications mdpi.comnih.gov.
Mutagenesis Studies for Probing Allosteric Site Functionality and Selectivity
Mutagenesis studies have been crucial in experimentally validating the proposed allosteric binding site and understanding the molecular mechanisms of allosteric modulation by compounds like this compound researchgate.netscreen.org.cncas.cnbiorxiv.org. These studies involve systematically altering specific amino acid residues within the GLP-1R and observing the effect on ligand binding and receptor function.
A significant finding from mutagenesis studies is the confirmation of C347 (at position 6.36b) as a determinant of GLP-1R/GCGR selectivity researchgate.netscreen.org.cn. This residue is located at the intracellular end of TM6 researchgate.netmdpi.com. For example, a positive allosteric modulator (PAM), compound 2, which covalently binds to C347, induces an active receptor conformation, and site-directed mutagenesis studies confirmed the critical role of C347 in its activity and selectivity researchgate.netscreen.org.cn. The substitution of C347 with phenylalanine (F345) in the glucagon receptor is sufficient to confer sensitivity to certain GLP-1R modulators, further highlighting its role in selectivity researchgate.net.
Mutagenesis studies have also revealed that allosteric modulators can interact with a common binding pocket present in both GLP-1R and GCGR, located outside helices V-VII near the intracellular half of the receptor researchgate.netscreen.org.cn. These studies, coupled with molecular modeling, indicate that while NAMs like this compound stabilize an inactive conformation by restricting TM6 movement, agonist PAMs target a distinct sub-pocket at the interface between helices V and VI, which can facilitate G-protein coupling researchgate.netscreen.org.cncas.cn.
The following table summarizes key residues and their roles in GLP-1R allosteric modulation based on SAR and mutagenesis studies:
| Residue (Wootten Numbering) | Location | Role in Allosteric Modulation | References |
| C347 (6.36b) | TM6 | Determinant of GLP-1R/GCGR selectivity; site of covalent binding for some PAMs; key difference from GCGR (F345) | researchgate.netscreen.org.cn |
| I328 (5.58b) | TM5 | Lines the pocket between TM5 and TM6, contributing to affinity and selectivity | |
| V331 (5.61b) | TM5 | Lines the pocket between TM5 and TM6, contributing to affinity and selectivity | |
| V332 (5.62b) | TM5 | Lines the pocket between TM5 and TM6, contributing to affinity and selectivity | |
| L335 (5.65b) | TM5 | Lines the pocket between TM5 and TM6, contributing to affinity and selectivity | |
| L354 (6.43b) | TM6 | Lines the pocket between TM5 and TM6, contributing to affinity and selectivity | |
| K342 | - | Lines the pocket between TM5 and TM6, contributing to affinity and selectivity |
Advanced Methodologies in Htl26119 Research
Synthetic Methodologies for HTL26119 and Chemical Derivatives
The identification of this compound was achieved through the application of Structure-Based Drug Design (SBDD) approaches. nih.govmdpi.com This strategy capitalized on the existing structural understanding of the allosteric binding site within the closely related Glucagon (B607659) Receptor (GCGR) and the established homology relationships between GCGR and GLP-1R. nih.govmdpi.com
A pivotal step in the discovery process involved a combined structure- and ligand-based virtual screen, which was initially centered on β-alanine-N-benzamides. This screening led to the identification of several low-affinity GLP-1R antagonists. Subsequent structural overlay of these compounds provided insights that guided the design and synthesis of a hybrid molecule, referred to as compound 6, which demonstrated enhanced GLP-1R affinity. Docking studies of compound 6 into the GLP-1R model elucidated a promising vector from the 4-position of the terminal phenyl ring, directing towards a pocket situated between transmembrane (TM) helices 5 and 6. Building upon this, researchers prepared a series of analogues of compound 6, incorporating lipophilic substituents at this identified position. A key aspect of the design for selectivity towards GLP-1R involved targeting the region around residue C347, which represents a significant difference from the GCGR allosteric site. nih.govmdpi.com
Chemoinformatic and Cheminformatic Approaches in GPCR Ligand Discovery
Cheminformatics plays a pivotal role in G protein-coupled receptor (GPCR) research, largely due to the vast amount of available ligand data. guidetomalariapharmacology.org The inherent challenges in crystallizing membrane proteins and the conformational flexibility of receptors have underscored the significance of ligand-based approaches in understanding GPCR function and pharmacology. guidetomalariapharmacology.org Various major ligand-based cheminformatics methodologies are routinely applied in this field. guidetomalariapharmacology.org
An increasingly promising strategy in cheminformatics-driven GPCR drug design involves an integrated approach, combining insights from both ligand-based knowledge and structure-based methodologies. guidetomalariapharmacology.orgnih.gov Computational approaches are indispensable for predicting drug-like properties and for the identification of selective ligands that can achieve desired therapeutic outcomes. guidetomalariapharmacology.orgnih.govzhanggroup.org Given that GPCRs represent one of the largest and most critical families of integral membrane proteins, a detailed understanding of ligand-receptor interactions is paramount for the rational design of new therapeutics. rcsb.org
Compound Names and PubChem CIDs
Future Research Trajectories and Broader Academic Implications
Elucidation of Complex Allosteric Modulation Mechanisms in Class B GPCRs
Research into HTL26119 contributes significantly to unraveling the intricate mechanisms of allosteric modulation within Class B GPCRs. These receptors are pivotal in maintaining hormonal homeostasis, and their complex activation pathways are increasingly understood through high-resolution structural data researchgate.net. Recent structural elucidations of Class B GPCRs in complex with both orthosteric and allosteric ligands have provided fundamental insights into several key aspects: (i) ligand-induced conformational changes in the extracellular and transmembrane domains of the receptor; (ii) the formation of intramolecular interaction networks that stabilize the conformational shifts necessary for intracellular G protein coupling; and (iii) the nuanced mechanisms of allosteric modulation of receptor activation researchgate.net.
Allosteric modulation, as demonstrated by this compound's action on GLP-1R, presents a powerful avenue for developing non-peptide ligands that can either inhibit, activate, or potentiate the activation of these receptors nih.govnih.gov. This compound functions as a negative allosteric modulator (NAM), and studies suggest that NAMs of Class B GPCRs can impede Gs protein coupling by preventing the necessary conformational transition of transmembrane helix 6 (TM6) to an active state researchgate.netfrontiersin.org. This is consistent with observations that residues within TM6, which are critical for receptor activation, undergo substantial changes in their contacts when allosteric modulators are present in Class B GPCRs biorxiv.org. The inherent two-domain interaction of endogenous peptides with Class B GPCRs makes them highly amenable to allosteric modulation nih.gov. Furthermore, Class B1 GPCRs are considered ideal targets for allosteric modulation due to their numerous potential interaction sites and the capacity to sculpt diverse physiological responses nih.gov. Allosteric agents, such as this compound, can exhibit a range of functional impacts, from agonism to antagonism, or even neutral activity, while modulating the actions of orthosteric agonists in a positive (PAM), negative (NAM), or neutral (NAL) manner nih.gov.
Integration of Multiscale Computational and Experimental Approaches
The discovery and characterization of this compound underscore the critical role of integrating multiscale computational and experimental approaches in modern drug discovery. The initial identification of this compound relied heavily on a structure-based drug design (SBDD) approach, which leverages advancements in X-ray crystallography, molecular modeling, protein engineering, and biophysical techniques researchgate.netnih.govnih.gov.
Computational methodologies, including molecular dynamics (MD) simulations, are increasingly employed to investigate receptor activation mechanisms and to identify novel ligands diva-portal.org. The field of multiscale computational modeling is a significant and interdisciplinary research area that applies advanced mathematical techniques for both simulation and data analysis kuleuven.be. The synergy between advanced computational tools, such as machine learning and high-performance computing, and experimental methods, like in-situ microscopy, offers unprecedented opportunities for innovation in predicting, analyzing, and optimizing molecular behavior mdpi.com. This integrated approach is transforming GPCR drug discovery by leveraging the rapidly increasing availability of 3D receptor structures, a deeper understanding of atomistic mechanisms, and vast virtual libraries of drug-like compounds, leading to sophisticated computer-driven drug discovery strategies discoveryontarget.com. Academic and industrial workshops in GPCR drug discovery frequently highlight the crucial intersection of computational advancements and chemical biology, emphasizing the collaborative nature of these integrated approaches confometrx.com. The ability to combine experimental observations with computational predictions across various scales is fundamental to understanding complex biological systems and accelerating translational research cecam.orgimperial.ac.ukupc.edu.
Contribution of this compound Research to GPCR Drug Discovery Paradigms
The research surrounding this compound, as a novel allosteric antagonist of GLP-1R, significantly contributes to evolving paradigms in GPCR drug discovery researchgate.net. GPCRs remain a cornerstone of pharmaceutical development, with approximately 34% of FDA-approved drugs exerting their effects through these receptors nih.govnih.govdiva-portal.org. The successful identification of this compound through SBDD, by exploiting the structural understanding of closely related receptors like the Glucagon (B607659) receptor (GCGR), exemplifies a shift towards more rational and targeted drug design researchgate.netdiva-portal.org.
New pharmacological strategies in GPCR drug discovery extend beyond traditional orthosteric targeting to include allosteric modulators, biased ligands, compounds targeting GPCR heterodimers, and the deliberate manipulation of polypharmacology nih.govnih.gov. Allosteric modulation, a key characteristic of this compound, offers distinct advantages such as enhanced protein subtype selectivity and reduced potential for drug resistance researchgate.net. Recent breakthroughs in structural biology, coupled with a more profound understanding of GPCR structure and function, have ushered in new pharmacological paradigms diva-portal.org. The availability of atomic-resolution GPCR structures has propelled the widespread adoption of structure-based methods, including virtual screening and MD simulations, in the search for new ligands diva-portal.org. The future development of novel drugs necessitates a comprehensive integration of advances in structural biology and pharmacology, encompassing a deeper understanding of functional selectivity, polypharmacology, subtype selectivity, and allosteric modulation diva-portal.org. Innovative platforms, such as the Native Complex Platform, which reconstitutes purified GPCRs, G proteins, and ligands, are being utilized for rapid iterative SBDD and novel drug screening approaches, including DNA-encoded library screens, to identify diverse therapeutic candidates with various mechanisms of action discoveryontarget.com.
Theoretical Implications for Receptor Activation and Signal Transduction
The study of this compound's mechanism of action provides crucial theoretical insights into the fundamental processes of receptor activation and signal transduction. As a NAM of GLP-1R, this compound illuminates how allosteric ligands can precisely prevent the conformational changes essential for receptor activation, specifically by inhibiting the Gs protein coupling through preventing the transition of TM6 to an active state researchgate.netfrontiersin.org.
Further theoretical implications arise from studies on the activation mechanism of the glucagon receptor, a prototypical Class B GPCR. Computational simulations combined with free-energy landscape calculations suggest that both peptide and G protein interactions are indispensable for the receptor to transition into its active state researchgate.net. This contributes to a refined understanding of the complex interplay of factors governing GPCR activation. GPCRs are inherently allosteric proteins, facilitating signal transduction through communication between distinct but conformationally linked sites: the agonist binding site and the intracellular transducer binding site nih.gov. Receptor activation involves a conformational change in the intracellular portion of the receptor, initiating a biochemical cascade that propagates the signal within the cell wikipedia.org. Signal transduction pathways interact to form complex networks, enabling coordinated cellular responses wikipedia.org. The intricate nature of GPCR signaling involves interactions with a multitude of intracellular partners, such as G protein-coupled receptor kinases (GRKs) and β-arrestins, which can lead to receptor desensitization and internalization, thereby regulating signal duration and intensity diva-portal.org. Theoretically, allosteric modulation, as exemplified by this compound, holds the potential to precisely sculpt receptor responses to meet specific therapeutic needs, given the pleiotropic signaling patterns characteristic of Class B GPCRs nih.gov. Moreover, research in signal transduction explores whether the spatial restriction of membrane proteins primarily serves to reduce cross-talk between pathways rather than merely enhancing the activation rate, as the initial receptor interaction rate is already remarkably high plos.org.
Q & A
Q. What experimental models are most appropriate for evaluating HTL26119’s antagonist activity on GLP-1R?
Answer: In vitro binding assays (e.g., radioligand displacement) and cell-based functional assays (e.g., cAMP inhibition) are foundational for measuring this compound’s affinity and efficacy. In vivo models, such as glucose tolerance tests in diabetic rodents, validate its therapeutic potential. Ensure consistency in receptor expression systems (e.g., HEK293 cells overexpressing GLP-1R) to minimize variability .
Q. How does structure-based drug design (SBDD) contribute to the discovery of this compound?
Answer: SBDD leverages GLP-1R’s crystallographic data to identify allosteric binding pockets. Molecular docking and dynamics simulations predict this compound’s binding modes, while mutagenesis studies validate critical residues for antagonism. This approach optimizes compound specificity and reduces off-target effects .
Q. What biochemical assays are critical for characterizing this compound’s selectivity against related GPCRs?
Answer: Competitive binding assays using radiolabeled ligands (e.g., exendin-4 for GLP-1R) and functional profiling across GPCR panels (e.g., glucagon, GIP receptors) are essential. Cross-reactivity assessments should include dose-response curves (IC₅₀ comparisons) to confirm selectivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s pharmacokinetic (PK) profiles across preclinical studies?
Answer: Standardize PK parameters (e.g., dosing regimen, species-specific metabolism) and employ physiologically based pharmacokinetic (PBPK) modeling. Use LC-MS/MS for precise plasma concentration measurements. Replicate studies under controlled conditions to isolate confounding variables (e.g., diet, circadian rhythms) .
Q. What methodological strategies address contradictions in this compound’s binding affinity across assay platforms?
Answer: Apply orthogonal validation: Compare surface plasmon resonance (SPR) with radioligand assays to distinguish technical artifacts from true biological variation. Use statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability and identify outlier conditions .
Q. How can experimental designs isolate this compound’s allosteric effects from orthosteric modulation in GLP-1R signaling?
Answer: Combine mutagenesis (e.g., truncating orthosteric binding residues) with functional assays. Utilize negative allosteric modulators (NAMs) as controls. Employ kinetic studies to differentiate binding kinetics (e.g., association/dissociation rates) unique to allosteric modulation .
Q. What computational frameworks improve the prediction of this compound’s off-target interactions?
Answer: Machine learning models trained on GPCR-ligand interaction datasets (e.g., ChEMBL) can predict off-target risks. Molecular dynamics simulations (>100 ns) reveal stable binding poses, while free-energy perturbation (FEP) calculations quantify binding affinities for related receptors .
Data Analysis & Interpretation
Q. How should researchers handle conflicting in vitro vs. in vivo efficacy data for this compound?
Answer: Conduct in vitro-in vivo correlation (IVIVC) analyses to identify bioavailability or tissue penetration limitations. Use knock-in animal models expressing human GLP-1R to bridge species differences. Apply meta-analysis to aggregate data from multiple studies and assess effect sizes .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Answer: Non-linear regression models (e.g., four-parameter logistic curves) calculate EC₅₀/IC₅₀ values. Bootstrap resampling quantifies confidence intervals, and ANOVA with post-hoc tests compares efficacy across dose groups. Report effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .
Ethical & Feasibility Considerations
Q. How can researchers ensure ethical rigor when transitioning this compound to primate or human trials?
Answer: Adhere to ARRIVE guidelines for preclinical studies and obtain IRB/IACUC approvals. Prioritize in silico and ex vivo models (e.g., human pancreatic islets) to minimize animal use. Transparently report adverse effects in publications to inform risk-benefit assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
